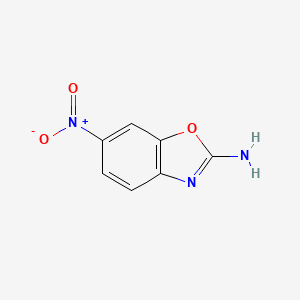













|
REACTION_CXSMILES
|
[N:1]#[C:2]Br.[O-]Cl.[Na+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[OH:17].[OH-].[Na+]>O1CCCC1.O>[NH2:1][C:2]1[O:17][C:9]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=2[N:7]=1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#CBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#CBr
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4.62 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 day at r.t
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a precipitate had formed which
|
|
Type
|
STIRRING
|
|
Details
|
After stirring further 3 days at r.t.
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
The tetrahydrofuran was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitate formed in the remaining aqueous phase
|
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Upon additional fractional crystallisation of the mother liquor
|


Reaction Time |
1 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1OC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 21.2 mmol | |
| AMOUNT: MASS | 3.8 g | |
| YIELD: PERCENTYIELD | 71% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |